molecular formula C21H23N3O B2463556 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine CAS No. 1400021-16-0

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2463556
CAS No.: 1400021-16-0
M. Wt: 333.435
InChI Key: XBZIWRYPXVTDGX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine is unique due to its specific combination of the quinazoline core, morpholine ring, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZIWRYPXVTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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